molecular formula C17H22N2O2 B11421393 5-Methoxymethyl-7-piperidin-1-ylmethyl-quinolin-8-ol

5-Methoxymethyl-7-piperidin-1-ylmethyl-quinolin-8-ol

Cat. No.: B11421393
M. Wt: 286.37 g/mol
InChI Key: OKCHMQBXKMRHST-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the quinoline core, which is functionalized through a series of reactions:

    Piperidinylmethylation: The piperidinylmethyl group is introduced using piperidine and formaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or piperidinylmethyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

5-(Methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the piperidinylmethyl group may enhance binding affinity to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Cinchonine: Another quinoline derivative with antimalarial properties.

Uniqueness

5-(Methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxymethyl group enhances solubility, while the piperidinylmethyl group improves binding affinity to biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

5-(methoxymethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C17H22N2O2/c1-21-12-14-10-13(11-19-8-3-2-4-9-19)17(20)16-15(14)6-5-7-18-16/h5-7,10,20H,2-4,8-9,11-12H2,1H3

InChI Key

OKCHMQBXKMRHST-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C=CC=NC2=C(C(=C1)CN3CCCCC3)O

Origin of Product

United States

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